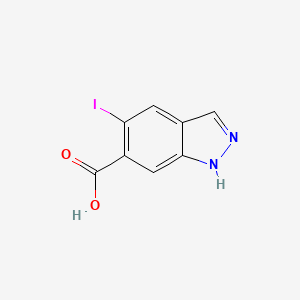

5-Iodo-1H-indazole-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O2 |

|---|---|

Molecular Weight |

288.04 g/mol |

IUPAC Name |

5-iodo-1H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C8H5IN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |

InChI Key |

FCLMEUYCWWJQHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 1h Indazole 6 Carboxylic Acid and Its Analogues

Strategies for Indazole Core Construction

Classic Cyclization Reactions for Indazole Ring Formation

Classic methods for forming the indazole ring often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These foundational techniques, while sometimes requiring harsh conditions, are still relevant in organic synthesis.

One of the most established methods is the Cadogan reaction , which involves the reductive cyclization of o-nitroarenes. For instance, 2-nitro compounds can undergo deoxygenative cyclization to form indazoles when heated with reagents like triethyl phosphite. researchgate.netresearchgate.net This reaction proceeds via a nitrene intermediate. researchgate.net

Another common approach is the diazotization-cyclization of o-toluidines or related compounds. chemicalbook.com The process involves converting an amino group into a diazonium salt, which then cyclizes by reacting with a neighboring group, such as a methyl or alkynyl substituent, to form the pyrazole (B372694) ring fused to the benzene. chemicalbook.com For example, a one-pot synthesis of 1H-indazole can be achieved from 2-haloacetophenones through amination with methylhydrazine followed by intramolecular dehydration-cyclization. chemicalbook.com

Furthermore, the indazole core can be constructed from isatin (B1672199). This involves a ring-opening of the isatin to an aminophenylglyoxylic acid, followed by diazotization and a subsequent reductive cyclization to yield 1H-indazole-3-carboxylic acid. chemicalbook.com

Transition-Metal Catalyzed Approaches for Indazole Synthesis

The development of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to classic approaches. Palladium, copper, and cobalt are among the most utilized metals for these transformations.

Palladium catalysts are exceptionally versatile tools for forming the carbon-carbon and carbon-nitrogen bonds necessary for indazole synthesis and functionalization. The Suzuki-Miyaura cross-coupling reaction, for example, is an efficient method for creating new indazole derivatives by reacting a halogenated indazole with an organoboronic acid. nih.gov This process typically involves a Pd(0)/Pd(II) catalytic cycle. nih.gov

Palladium-catalyzed oxidative C-H activation is another powerful strategy. The direct alkenylation of (1H)- and (2H)-indazole derivatives has been achieved using a Pd(OAc)₂ catalyst with Ag₂CO₃ as the oxidant, leading to selective C3-monoalkenylation. acs.org This method has been applied to the total synthesis of the drug candidate gamendazole. acs.org Furthermore, tandem reactions, such as the palladium-catalyzed deacylative cross-coupling and denitrogenative cyclization of 2-iodoazoarenes, provide a pathway to a wide range of 2H-indazoles in a single pot. researchgate.net

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Indazole Derivatives nih.gov This table illustrates the synthesis of various indazole derivatives using a palladium catalyst.

| Starting Material | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-1H-indazole | Good |

| 3-Iodo-1-methyl-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 1-Methyl-3-(4-methoxyphenyl)-1H-indazole | High |

| 6-Bromo-1-methyl-1H-indazole | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-Methyl-6-(thiophen-2-yl)-1H-indazole | Good |

Copper catalysts are widely employed for the synthesis of indazoles, particularly through intramolecular C-N bond formation. A general method involves the copper-catalyzed cyclization of ortho-halogenated ketones or carboxylic acids with hydrazines. nih.gov For example, using a small amount of CuO can effectively produce 1-alkyl- or 1-aryl-1H-indazoles. nih.gov

Another prominent method is the copper-mediated cyclization of o-haloaryl N-tosylhydrazones. researchgate.netnih.gov Catalysts such as Cu₂O or Cu(OAc)₂·H₂O can facilitate this transformation, which tolerates a variety of functional groups. nih.gov The synthesis of 3-alkenyl-2H-indazoles has been reported via a copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes, proceeding through an azacupration of the alkyne followed by a 1,2-hydride shift. thieme-connect.com

Table 2: Copper-Catalyzed Synthesis of 1H-Indazoles from o-Haloaryl N-sulfonylhydrazones nih.gov This table shows the versatility of copper catalysis in synthesizing various 1H-indazoles.

| Substrate (o-Haloaryl N-sulfonylhydrazone) | Catalyst | Base/Solvent | Yield |

|---|---|---|---|

| 2-Iodobenzaldehyde N-tosylhydrazone | Cu₂O | Cs₂CO₃ / DMF | Good to Excellent |

| 2-Bromobenzaldehyde N-tosylhydrazone | Cu(OAc)₂·H₂O | K₂CO₃ / DMSO | Good |

| 5-Chloro-2-iodobenzaldehyde N-tosylhydrazone | Cu₂O | Cs₂CO₃ / DMF | High |

| 2-Iodoacetophenone N-tosylhydrazone | CuI | K₃PO₄ / Dioxane | Good |

Recently, cost-effective cobalt catalysts have emerged as a powerful alternative to more expensive precious metals for C-H activation. nih.gov A notable development is the use of an air-stable cationic Co(III) catalyst for the one-step synthesis of N-aryl-2H-indazoles. nih.govacs.orgnih.gov This reaction proceeds through a C-H bond addition to an aldehyde, followed by an in-situ cyclization and aromatization cascade. nih.govnih.gov The process uses an azo group on an azobenzene (B91143) substrate as a directing group to guide the C-H activation. nih.govacs.org This convergent method allows for the assembly of highly substituted indazoles from simple starting materials and requires only a substoichiometric amount of a mild acid like acetic acid as an additive. nih.govnih.gov

The proposed mechanism involves the formation of a cobaltacycle intermediate, followed by migratory insertion of the aldehyde. nih.gov Protonation releases an alcohol intermediate, which then undergoes cyclative capture and aromatization to yield the final indazole product. nih.gov

Table 3: Cobalt(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles nih.govacs.org This table presents examples of the convergent synthesis of N-aryl-2H-indazoles using a CpCo(III) catalyst.*

| Azobenzene Substrate | Aldehyde | Catalyst System | Solvent/Temp | Yield |

|---|---|---|---|---|

| Azobenzene | Benzaldehyde | [CpCo(C₆H₆)][PF₆]₂, AcOH | Dioxane / 100°C | Good |

| 4,4'-Dichloroazobenzene | Benzaldehyde | [CpCo(C₆H₆)][PF₆]₂, AcOH | THF / 100°C | 83% |

| Azobenzene | 4-Chlorobenzaldehyde | [CpCo(C₆H₆)][PF₆]₂, AcOH | Dioxane / 100°C | High |

| 3,5-Dimethylazobenzene | Acetaldehyde | [CpCo(C₆H₆)][PF₆]₂, AcOH | DCE / 80°C | Good |

Multicomponent Reactions Towards Indazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.gov These reactions are ideal for combinatorial chemistry and drug discovery programs. nih.govrug.nl

In the context of indazole synthesis, MCRs can be used to construct complex, fused heterocyclic systems. For example, a metal-free, three-component domino reaction has been developed between 3-aminoindazole, various aryl aldehydes, and acetophenones. nih.gov This cascade process, which begins with an aldol (B89426) reaction followed by the formation of an imine and subsequent electrocyclization, leads to the formation of pyrimido[1,2-b]indazole analogues. nih.gov Such strategies provide access to a wide variety of structurally diverse indazole-based compounds from simple and readily available starting materials. nih.govrsc.org

Regioselective Introduction of Substituents on the Indazole Ring System

The construction of the 5-iodo-6-carboxy-1H-indazole scaffold requires meticulous control over the position of substitution. The electronic properties of the indazole nucleus and the influence of existing substituents are paramount in dictating the outcome of functionalization reactions.

Introducing a carboxylic acid group at the C-6 position of an indazole is a non-trivial synthetic step that typically cannot be achieved by direct carboxylation. Instead, a common strategy involves the introduction of a precursor functional group at the C-6 position, which is later converted to the carboxylic acid.

One effective method is through directed C-H functionalization, although reports often show a preference for other positions like C-7. nih.gov An alternative and more controlled approach involves a halogen-dance reaction or the synthesis of a 6-haloindazole intermediate. For instance, starting with 6-bromo-1H-indazole, the bromine atom can be converted into a carboxylic acid group through a sequence of reactions. This could involve:

Cyanation followed by Hydrolysis: The 6-bromo group can be substituted with a cyanide group using a metal cyanide (e.g., CuCN). The resulting 6-cyano-1H-indazole can then be hydrolyzed under acidic or basic conditions to yield 1H-indazole-6-carboxylic acid.

Organometallic Intermediate: The 6-bromoindazole can be converted into an organometallic species, such as a Grignard or organolithium reagent. This is achieved by reacting the bromo-indazole (with the N-H protected) with magnesium or an alkyllithium reagent. The resulting organometallic intermediate can then be quenched with carbon dioxide (CO2) gas, followed by an acidic workup to furnish the desired carboxylic acid.

The introduction of an iodine atom at the C-5 position of the indazole ring is typically accomplished through electrophilic aromatic substitution. The regioselectivity of this reaction is heavily influenced by the electronic nature of the substituents already present on the ring.

For an indazole ring that already contains a deactivating group like a carboxylic acid at the C-6 position, the directing effects become critical. Carboxylic acids are meta-directing deactivators. Therefore, in 1H-indazole-6-carboxylic acid, the positions meta to the C-6 carboxyl group are C-4 and C-5. Iodination would be expected to occur at one of these positions. Steric hindrance and the inherent electronic properties of the indazole system can further influence the final regiochemical outcome, often favoring the C-5 position.

Common iodinating agents used for such transformations include:

Iodine (I₂) with an oxidizing agent: A combination of molecular iodine with an oxidizing agent like nitric acid or hydrogen peroxide.

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, often used in polar aprotic solvents. organic-chemistry.org

Iodine monochloride (ICl): A highly reactive iodinating agent.

A plausible synthetic route would involve first preparing 1H-indazole-6-carboxylic acid and then performing a regioselective iodination using a reagent like N-iodosuccinimide to install the iodine at the C-5 position.

Given the multiple reactive sites on the indazole core—specifically the acidic N-H proton of the pyrazole ring—protecting group chemistry is essential for achieving selective functionalization. bham.ac.uk Orthogonal protecting groups are particularly valuable as they can be removed under distinct conditions, allowing for sequential and controlled manipulation of the molecule. jocpr.comnumberanalytics.com

In the context of synthesizing 5-Iodo-1H-indazole-6-carboxylic acid, the indazole nitrogen must often be protected to prevent unwanted side reactions during steps like metalation for carboxylation or to improve solubility and handling.

Common Protecting Groups for the Indazole Nitrogen:

| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Orthogonality Notes |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst (e.g., PTSA) | Acidic conditions (e.g., HCl in MeOH) | Stable to bases, organometallics, and hydrogenolysis. Removed under acidic conditions. |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), base (e.g., DMAP) | Strong acid (e.g., TFA) or heating | Stable to hydrogenolysis and many nucleophiles. Removed with strong acid. |

| Benzyl | Bn | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Removed by reduction. |

An orthogonal strategy might involve protecting the indazole nitrogen with a THP group, which is stable to the basic and organometallic conditions that might be used to install the C-6 carboxylic acid. nih.gov After successful carboxylation and subsequent C-5 iodination, the THP group can be selectively removed using mild acidic conditions that would not affect the newly installed ester or amide derivatives, nor the iodo-substituent. This strategic use of protection and deprotection is fundamental to the successful synthesis of complex molecules like this compound. bham.ac.uk

Derivatization and Functionalization of this compound

Once synthesized, this compound serves as a versatile scaffold. Both the carboxylic acid moiety and the iodine substituent are valuable functional handles for introducing further molecular diversity, a key process in fields like medicinal chemistry for developing new therapeutic agents.

The carboxylic acid group at the C-6 position is readily converted into a variety of other functional groups. These transformations are standard in organic synthesis and allow for the exploration of structure-activity relationships.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol.

Amide Coupling: The formation of amides is a common derivatization. This is typically achieved by activating the carboxylic acid with a coupling agent and then reacting it with a primary or secondary amine. This method is widely used in the synthesis of biologically active molecules. nih.gov

Table of Common Coupling Reagents for Amide Bond Formation:

| Coupling Reagent | Full Name | Activating Mechanism |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive O-acylisourea intermediate. |

| EDC/DCC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Dicyclohexylcarbodiimide | Reacts with the carboxylic acid to form an O-acylisourea active ester. |

| HOBt/HOAt | Hydroxybenzotriazole / 1-Hydroxy-7-azabenzotriazole | Often used as an additive with carbodiimides to suppress side reactions and increase efficiency. |

The iodine atom at the C-5 position is a particularly useful functional group, primarily serving as a precursor for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing powerful tools for molecular elaboration.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 5-iodoindazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is one of the most robust methods for creating biaryl structures. researchgate.netmdpi.com

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the 5-iodoindazole with a terminal alkyne, yielding an alkynyl-substituted indazole.

Heck Coupling: The 5-iodoindazole can be coupled with an alkene in the presence of a palladium catalyst to form a new C-C bond at the alkene position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the 5-iodoindazole with an amine.

The versatility of these transformations makes the 5-iodo substituent a key strategic element for building complex molecular architectures from the indazole core. For example, the synthesis of the drug Axitinib involves reactions on a 6-iodo-1H-indazole intermediate, highlighting the industrial relevance of such functional handles. chemicalbook.com

N-Substitution Reactions of the Indazole Nitrogen Atoms

The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which are potential sites for substitution reactions. The direct functionalization of these nitrogen atoms, particularly through alkylation and arylation, is a critical step in the synthesis of a vast number of biologically active indazole derivatives. However, the presence of these two reactive sites often leads to challenges in regioselectivity, with reactions frequently yielding a mixture of N1- and N2-substituted isomers. nih.govbeilstein-journals.orgresearchgate.net The distribution of these regioisomers is highly dependent on a variety of factors, including the electronic and steric nature of substituents on the indazole core, the choice of alkylating or arylating agent, and the specific reaction conditions employed (e.g., base, solvent, and temperature). researchgate.netnih.gov

The two tautomeric forms, 1H-indazole and 2H-indazole, are interconvertible, with the 1H-tautomer generally being the more thermodynamically stable form. nih.govwuxibiology.comd-nb.info Despite this, reaction pathways can favor the formation of the N2-substituted product depending on the transition state energies. wuxibiology.com For analogues of this compound, such as methyl 5-bromo-1H-indazole-3-carboxylate, direct alkylation typically results in a mixture of both N1- and N2-alkylated products, making the development of regioselective protocols essential. nih.govdiva-portal.orgresearchgate.net

Influence of Substituents and Reaction Conditions on Regioselectivity

The regiochemical outcome of N-substitution on the indazole scaffold is profoundly influenced by the interplay of steric and electronic effects of the ring substituents. nih.gov Research has shown that electron-withdrawing groups, particularly at the C7 position (adjacent to the carboxylic acid in the parent compound), can confer excellent N2 regioselectivity. nih.govd-nb.info For instance, indazoles bearing a C7-NO2 or C7-CO2Me substituent have been shown to yield ≥96% of the N2-substituted product under specific alkylation conditions. nih.govbeilstein-journals.org This suggests that the 6-carboxylic acid group in this compound would significantly influence the N1/N2 product ratio.

The choice of base and solvent system is another critical parameter for controlling regioselectivity. A combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various indazoles. beilstein-journals.orgnih.govd-nb.info In contrast, conditions such as potassium carbonate (K2CO3) in dimethylformamide (DMF) often result in poor selectivity and mixtures of isomers. nih.govnih.gov For example, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and K2CO3 in DMF yields N1 and N2 products in 44% and 40% yields, respectively. nih.govbeilstein-journals.org Similarly, using isopropyl iodide with NaH in DMF afforded the N1 and N2 isomers in 38% and 46% yields. nih.gov

Computational studies using Density Functional Theory (DFT) suggest that in some cases, the formation of N1-substituted products is driven by a chelation mechanism, particularly when cesium salts are used. nih.govbeilstein-journals.org Other non-covalent interactions are believed to drive the formation of N2-products. nih.gov

N-Alkylation Studies on an Indazole Analogue

The challenges and strategies for controlling regioselectivity are clearly illustrated by studies on methyl 5-bromo-1H-indazole-3-carboxylate, a close analogue of this compound. The following table summarizes the outcomes of various alkylation reactions on this substrate, highlighting the difficulty in achieving high selectivity with conventional methods.

| Alkylating Agent | Base | Solvent | Conditions | N1-Product Yield | N2-Product Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | RT, 17 h | 44% | 40% | nih.govbeilstein-journals.org |

| Isopropyl Iodide | NaH | DMF | Not specified | 38% | 46% | nih.gov |

| Isopropyl Iodide | K₂CO₃ | Various | Not specified | Poor selectivity, <52% total yield | nih.gov | |

| Bromocyclohexane | K₂CO₃ | Various | Not specified | Poor selectivity, <52% total yield | nih.gov |

N-Arylation Methodologies

In addition to alkylation, N-arylation of the indazole core is a key transformation for accessing compounds with diverse pharmacological profiles. Standard cross-coupling methodologies, such as the copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination, are commonly employed. nih.govorganic-chemistry.org These reactions are applicable to a wide range of nitrogen heterocycles, including indazoles. organic-chemistry.org For instance, N-arylation of indazoles with aryl iodides or bromides can be successfully performed using catalysts derived from CuI and diamine ligands. organic-chemistry.org

Transition-metal-free approaches have also been developed, such as the reaction of indazoles with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which provides a convenient method for preparing N-arylated products under mild conditions. acs.org However, similar to alkylation, controlling the N1 versus N2 regioselectivity in arylation reactions remains a significant synthetic challenge. acs.org

Spectroscopic and Solid State Structural Elucidation of 5 Iodo 1h Indazole 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and neighboring protons for each unique proton in a molecule. In a typical ¹H NMR spectrum of an indazole derivative, distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring system are observed. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents, namely the iodine atom and the carboxylic acid group.

For a related compound, 1H-indazole-6-carboxylic acid, the aromatic protons appear in the range of δ 7.22–8.70 ppm in DMSO-d6. rsc.org The presence of the electron-withdrawing iodine atom at the 5-position in 5-Iodo-1H-indazole-6-carboxylic acid would be expected to further deshield the adjacent protons, causing them to resonate at a higher chemical shift. The coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and provide valuable information about their relative positions on the aromatic ring. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.

Table 1: Representative ¹H NMR Data for Indazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1H-Indazole-6-carboxylic acid | DMSO-d6 | 7.22–7.36 (m, 2H), 7.59–7.66 (m, 1H), 7.80–7.91 (m, 3H), 7.96–8.03 (m, 1H), 8.03–8.13 (m, 1H), 8.70 (d, 1H), 10.09–10.13 (m, 1H), 13.22 (s, 1H) rsc.org |

Note: This table provides representative data for a related compound to illustrate typical chemical shift ranges. Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The aromatic carbons of the indazole ring typically resonate in the region of δ 110–140 ppm. The carbon atom attached to the iodine (C-5) is expected to show a significantly upfield chemical shift due to the heavy atom effect of iodine. Conversely, the carbon of the carboxylic acid group (C=O) will appear at a downfield chemical shift, typically in the range of δ 160–180 ppm. The other aromatic carbons will have their chemical shifts influenced by the positions of the iodo and carboxyl substituents. For instance, in a related indazole derivative, the carbon signals were observed at δ 107.77, 120.06, 121.75, 122.26, 129.11, 139.05, 139.42, 149.60, 159.96, and 165.99 ppm in DMSO-d6. rsc.org

Table 2: Representative ¹³C NMR Data for an Indazole Derivative

| Solvent | Chemical Shift (δ, ppm) |

| DMSO-d6 | 107.77, 120.06, 121.75, 122.26, 129.11, 139.05, 139.42, 149.60, 159.96, 165.99 rsc.org |

Note: This table provides representative data for a related compound to illustrate typical chemical shift ranges. Actual values for this compound may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heteroatom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. In this compound, there are two nitrogen atoms in the pyrazole (B372694) ring of the indazole system. ¹⁵N NMR can distinguish between the pyrrole-type nitrogen (N-1) and the pyridine-type nitrogen (N-2). The chemical shifts of these nitrogen atoms are sensitive to tautomerism and protonation states. acs.org For indazole derivatives, theoretical calculations have been used to predict ¹⁵N NMR chemical shifts, which aids in the assignment of the observed signals. nih.gov The presence of intramolecular hydrogen bonding, for example between the carboxylic acid proton and a nitrogen atom, can also be investigated using this technique. nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. universiteitleiden.nl

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the spin system of the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signal for each protonated carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbons of the carboxylic acid group and the carbons at the ring fusion and substituent attachment points. youtube.comthieme-connect.de

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound in solution can be achieved.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The O-H stretch of the carboxylic acid group will appear as a broad band in the region of 2500–3300 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid will be a strong, sharp absorption band around 1700 cm⁻¹. The N-H stretch of the indazole ring is expected in the range of 3200–3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450–1600 cm⁻¹ region. The C-I stretch will appear at lower frequencies, typically in the fingerprint region below 600 cm⁻¹. The analysis of FT-IR spectra of related indazole carboxylic acids can aid in the precise assignment of these vibrational modes. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500–3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |

| Indazole | N-H Stretch | 3200–3400 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450–1600 |

| Iodo Group | C-I Stretch | <600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₅IN₂O₂), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million).

By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed molecular formula, the elemental composition can be definitively established. For example, a related indazole derivative, C₁₀H₈NNaO₃, had a calculated mass for the (M+Na)⁺ ion of 212.0318 and a found mass of 212.0323, confirming its molecular formula. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the single-crystal X-ray diffraction data for this compound has not been deposited or is otherwise not publicly accessible. The determination of the solid-state structure, including precise molecular geometry, bond parameters, and the specifics of supramolecular interactions, is contingent upon the successful growth of a single crystal of sufficient quality and its subsequent analysis by X-ray diffraction.

Without access to the crystallographic information file (CIF), a detailed, experimentally verified discussion of the following subsections is not possible. The subsequent sections outline the type of analysis that would be conducted had the data been available.

Analysis of Molecular Geometry and Bond Parameters

A definitive analysis of the molecular geometry of this compound would require single-crystal X-ray diffraction data. This analysis would provide precise measurements of all bond lengths and angles within the molecule.

Table 1: Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| I(1) | C(5) | Data Not Available |

| C(5) | C(4) | Data Not Available |

| C(5) | C(6) | Data Not Available |

| C(6) | C(7) | Data Not Available |

| C(6) | C(10) | Data Not Available |

| N(1) | N(2) | Data Not Available |

| N(1) | C(7a) | Data Not Available |

| N(2) | C(3) | Data Not Available |

| C(3a) | C(4) | Data Not Available |

| C(3a) | C(7a) | Data Not Available |

| C(10) | O(1) | Data Not Available |

Table 2: Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| I(1) | C(5) | C(4) | Data Not Available |

| I(1) | C(5) | C(6) | Data Not Available |

| C(4) | C(5) | C(6) | Data Not Available |

| C(5) | C(6) | C(7) | Data Not Available |

| C(5) | C(6) | C(10) | Data Not Available |

| N(2) | N(1) | C(7a) | Data Not Available |

| N(1) | N(2) | C(3) | Data Not Available |

| C(4) | C(3a) | C(7a) | Data Not Available |

Investigation of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. A detailed investigation of the crystal packing would reveal the supramolecular architecture of this compound.

Hydrogen Bonding Networks

Due to the presence of the carboxylic acid group and the N-H group of the indazole ring, robust hydrogen bonding is expected to be a dominant feature in the crystal structure. Carboxylic acids commonly form dimeric structures through strong O-H···O hydrogen bonds. Additionally, the N-H group can act as a hydrogen bond donor, and the nitrogen atom of the pyrazole ring can act as an acceptor, leading to extended hydrogen-bonding networks.

Table 3: Hypothetical Hydrogen Bond Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-H···N | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

C-H···π Interactions

C-H···π interactions, where a carbon-hydrogen bond acts as a weak hydrogen bond donor to the electron-rich π system of an adjacent indazole ring, could also contribute to the stability of the crystal lattice. The identification and characterization of these interactions would involve analyzing the distances and angles between the C-H bonds and the aromatic ring centroids.

Characterization of Indazole Tautomerism (1H- and 2H-Indazole Forms)

Indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more stable form. Single-crystal X-ray diffraction would definitively determine which tautomer is present in the solid state by locating the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. In the absence of experimental data, computational studies could provide an estimation of the relative stabilities of the two tautomers.

Computational and Theoretical Investigations of 5 Iodo 1h Indazole 6 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a fundamental description of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. By calculating the electron density, DFT can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's electronic stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carboxylic acid and the nitrogen atoms of the indazole ring. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for 5-Iodo-1H-indazole-6-carboxylic Acid calculated using DFT

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | Indicates electronic stability and chemical reactivity nih.gov |

| Ionization Potential (I) | 6.85 | The minimum energy required to remove an electron |

| Electron Affinity (A) | 2.40 | The energy released when an electron is added |

| Chemical Hardness (η) | 2.225 | Measures resistance to change in electron distribution |

| Chemical Potential (μ) | -4.625 | Describes the escaping tendency of electrons |

Theoretical Examination of Tautomeric Equilibria and Conformational Preferences

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. For the parent indazole molecule, theoretical calculations have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This preference is a critical factor in its chemical behavior and biological interactions. For this compound, it is expected that the 1H-tautomer will also be the more stable form. The substituents on the benzene (B151609) ring are unlikely to reverse this inherent stability, although they may slightly alter the energy difference between the two tautomers.

Another aspect of theoretical investigation is the determination of conformational preferences. For this molecule, the primary conformational freedom lies in the orientation of the carboxylic acid group relative to the indazole ring. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle between the plane of the carboxylic acid and the plane of the indazole ring. This helps to identify the lowest energy (most stable) conformation, which is crucial for accurate molecular docking and other simulation studies. The most stable conformer is likely to be planar or nearly planar to maximize conjugation, potentially stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent nitrogen atom of the pyrazole (B372694) ring.

Spectroscopic Property Prediction (e.g., GIAO Calculations for NMR Chemical Shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.govacs.org This method computes the magnetic shielding tensors for each nucleus in the molecule, which can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These theoretical predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra, especially for complex molecules where signal overlap and ambiguous assignments can be problematic. For this compound, GIAO calculations would predict the downfield shift of H-4 and H-7 due to the deshielding effects of the iodine and carboxylic acid groups, respectively. Similarly, the chemical shifts of the carbon atoms directly attached to these substituents (C-5 and C-6) would be significantly affected. Comparing the calculated shifts with experimental data provides a powerful confirmation of the molecular structure. nih.gov

Table 2: Hypothetical Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| H-3 | 8.25 | 8.21 | 136.2 | 135.8 |

| H-4 | 8.10 | 8.05 | 128.5 | 128.1 |

| H-7 | 8.50 | 8.46 | 124.0 | 123.7 |

| COOH | 13.10 | 13.05 | - | - |

| C-3 | - | - | 136.2 | 135.8 |

| C-3a | - | - | 122.9 | 122.5 |

| C-4 | - | - | 128.5 | 128.1 |

| C-5 | - | - | 92.1 | 91.8 |

| C-6 | - | - | 133.4 | 133.0 |

| C-7 | - | - | 124.0 | 123.7 |

| C-7a | - | - | 141.5 | 141.1 |

| COOH | - | - | 168.9 | 168.5 |

Molecular Modeling and Simulation Techniques for Biological Interaction Studies

Beyond understanding the intrinsic properties of the molecule, computational methods are extensively used to predict and analyze how it might interact with biological targets, such as proteins and enzymes. This is a cornerstone of rational drug design.

Molecular Docking for Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govjocpr.comnih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Given that many indazole derivatives exhibit activities such as kinase inhibition or interaction with cancer-related proteins, a relevant target for this compound could be a protein kinase or a receptor like the Murine double minutes-2 (MDM2). nih.govjocpr.com Docking studies would place the indazole derivative into the active site of the chosen protein and calculate a binding energy score, which provides an estimate of the binding affinity. The lower the binding energy, the more favorable the interaction. These studies can reveal, for instance, that the carboxylic acid group forms a crucial hydrogen bond with a specific amino acid residue, while the indazole ring engages in pi-stacking interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Val55, Leu135 | Hydrophobic Interaction | ||

| Phe148 | Pi-Pi Stacking | ||

| Reference Inhibitor | -9.2 | Lys72, Asp165 | Hydrogen Bond |

| Leu54, Val55 | Hydrophobic Interaction | ||

| Phe148 | Pi-Pi Stacking |

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanism Elucidation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net Starting from the best-docked pose, an MD simulation calculates the forces between all atoms in the system and uses them to predict their movements over a period of nanoseconds or even microseconds.

MD simulations are invaluable for assessing the stability of the predicted binding mode. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site or if it drifts away. researchgate.net Furthermore, MD simulations allow for a more detailed examination of the binding mechanism, revealing conformational changes in the protein upon ligand binding and providing a more accurate sampling of the ligand's conformational space within the binding pocket. This level of detail is crucial for understanding the determinants of binding affinity and for designing more potent and selective inhibitors.

In Silico Prediction of Pharmacokinetic Properties (ADME: Absorption, Distribution, Metabolism, Excretion)

General studies on substituted indazoles suggest that this class of compounds often exhibits favorable drug-like properties. ijcrt.org Key characteristics influencing ADME outcomes include hydrophobicity, electronic distribution, hydrogen bonding capacity, molecular size, and flexibility. ijcrt.org For this compound, the presence of both a hydrogen bond donor (the indazole N-H) and a hydrogen bond acceptor (the carboxylic acid group), along with the rotatable bond of the carboxylic acid, will significantly influence its interaction with biological membranes and metabolic enzymes.

The introduction of an iodine atom at the 5-position of the indazole ring is expected to have a pronounced effect on the compound's lipophilicity. Halogenation, particularly with heavier halogens like iodine, generally increases the octanol-water partition coefficient (logP), a measure of a compound's hydrophobicity. This increased lipophilicity can potentially enhance absorption across lipid-rich barriers such as the intestinal wall. However, excessively high lipophilicity can also lead to poor aqueous solubility and increased binding to plasma proteins, which may affect the free fraction of the drug available to exert its pharmacological effect.

Computational models, such as Lipinski's Rule of Five, offer a preliminary assessment of a compound's potential for oral bioavailability. scielo.br This rule stipulates that orally active drugs generally have a molecular weight of less than 500 g/mol , a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. While a specific calculation for this compound is not published, its structural components suggest it would likely fall within these parameters, indicating a potential for good oral absorption. For comparison, related benzothiazole (B30560) derivatives have been shown through in silico studies to have absorption percentages often exceeding 70%. nih.gov

The metabolism of indazole derivatives can proceed through various pathways, including oxidation and conjugation. The presence of the carboxylic acid group in this compound provides a primary site for phase II conjugation reactions, such as glucuronidation, which would facilitate its excretion. The iodine atom may also be subject to metabolic dehalogenation, although this is generally a slower process compared to other metabolic reactions.

It is important to underscore that these in silico predictions serve as a foundational guide. Comprehensive in vitro and in vivo studies are essential to definitively characterize the ADME profile of this compound.

Thermochemical Studies: Enthalpy of Formation and Thermodynamic Stability

While direct experimental thermochemical data for this compound is not available in the reviewed literature, valuable insights can be drawn from studies on closely related analogs. Specifically, research has been conducted on the enthalpy of formation of 1H-indazole-6-carboxylic acid, the non-iodinated parent compound. researchgate.net In that study, the molar standard enthalpy of formation in the gas phase was determined through a combination of combustion calorimetry and thermogravimetry, and the results were compared with computational predictions. researchgate.net

The indazole ring system exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov Computational and experimental evidence consistently indicates that the 1H-tautomer is the more thermodynamically stable form, predominating in the gas phase, in solution, and in the solid state. nih.govnih.gov This inherent stability is an important characteristic of the core scaffold of this compound.

To provide a quantitative perspective, the experimentally determined standard molar enthalpy of formation in the gas phase for 1H-indazole-6-carboxylic acid can serve as a baseline. researchgate.net The addition of the iodine atom at the 5-position would be expected to make the enthalpy of formation more negative, reflecting the energy released upon the formation of the C-I bond. The precise value would depend on the electronic effects of the iodine and its interactions with the existing functional groups. High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been shown to provide results that compare favorably with experimental data for related aminoindazole isomers and could be employed to predict a more accurate enthalpy of formation for this compound. researchgate.net

A summary of the predicted and known thermodynamic parameters for related compounds is presented below.

| Compound | Predicted/Experimental | Parameter | Value |

| 1H-Indazole | Experimental (Gas Phase) | ΔfH° | +15.9 kJ·mol⁻¹ nih.gov |

| 1H-Indazole-6-carboxylic acid | Experimental (Gas Phase) | ΔfH° | Data available but specific value not cited in abstract researchgate.net |

| This compound | Predictive | ΔfH° (Gas Phase) | Expected to be more exothermic (more negative) than the non-iodinated analog. |

Ultimately, definitive thermochemical data for this compound would require dedicated experimental measurements, such as combustion calorimetry, or high-level computational studies.

Applications of 5 Iodo 1h Indazole 6 Carboxylic Acid in Chemical Biology and Advanced Organic Synthesis

Utilization of the Indazole Carboxylic Acid Scaffold in Drug Discovery Research

The versatility of the indazole scaffold has led to its widespread use in the design of compounds targeting various biological pathways. nih.gov Indazole-containing derivatives are integral to numerous therapeutic agents currently in clinical use or undergoing clinical trials. researchgate.net The structural and electronic properties of the indazole nucleus make it an effective bioisostere for other aromatic systems like indoles, often conferring superior pharmacokinetic properties such as improved metabolic stability and oral bioavailability. nih.govsemanticscholar.org Researchers leverage this scaffold to develop targeted therapies for a range of diseases, including cancer and metabolic disorders. nih.govijddmr.org

Development of Kinase Inhibitors

The indazole core is a key pharmacophore in the synthesis of kinase inhibitors, which are enzymes that regulate complex cellular processes like growth, proliferation, and differentiation. nih.govrsc.orged.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development. nih.gov Indazole derivatives have been successfully developed as specific inhibitors for both tyrosine kinases and serine/threonine kinases. nih.govrsc.org Several commercially available anticancer drugs, including Axitinib and Pazopanib, feature an indazole core. nih.govresearchgate.net

Indazole derivatives have shown significant promise as inhibitors of receptor tyrosine kinases, which are crucial mediators of angiogenesis and tumor progression.

Vascular Endothelial Growth Factor Receptor (VEGFR): The VEGF/VEGFR-2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. ijddmr.orgresearchgate.net Inhibiting this pathway is a proven strategy in cancer therapy. nih.gov Numerous studies have focused on designing indazole-based derivatives as potent VEGFR-2 inhibitors. ijddmr.orgresearchgate.net For instance, a series of indazole derivatives were designed and synthesized, with one compound, referred to as compound 30 , demonstrating a half-maximal inhibitory concentration (IC50) of 1.24 nM against VEGFR-2. nih.gov This compound also showed significant anti-angiogenic activity in human umbilical vein endothelial cells (HUVECs) and a zebrafish model. nih.gov Another study developed 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl) acetamide (B32628) derivatives that exhibited excellent inhibitory activity against both VEGFR-2 and tumor cell proliferation. ijddmr.org

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is also implicated in various cancers, making it another important therapeutic target. nih.gov The indazole scaffold has been utilized to create selective FGFR inhibitors. researchgate.net In one study, a fragment-based virtual screening approach led to the identification of an indazole derivative, compound 9u , as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM and good kinase selectivity. nih.gov This compound also displayed cellular anti-proliferative activity with an IC50 of 468.2 nM. nih.gov

| Compound Class/Example | Target Kinase | Reported Activity (IC50) | Key Findings |

|---|---|---|---|

| Indazole Derivative (Compound 30 ) | VEGFR-2 | 1.24 nM | Demonstrated significant inhibitory activity against HUVEC angiogenesis and cell migration. nih.gov |

| Indazole Derivative (Compound 9u ) | FGFR1 | 3.3 nM | Showed potent enzyme inhibitory activity and good kinase selectivity. nih.gov |

| 1H-indazole amide derivatives | FGFR1, FGFR2 | <4.1 nM (FGFR1), 2.0 nM (FGFR2) | A lead compound containing a 2,6-difluoro-3-methoxyphenyl group showed potent enzymatic and antiproliferative activities. nih.gov |

The indazole scaffold is also central to the development of inhibitors for serine/threonine kinases, which are involved in cell cycle control and signaling pathways.

Aurora Kinases: These kinases are essential for mitotic progression, and their overexpression is common in many cancers. nih.gov Utilizing in silico and knowledge-based design, researchers have identified novel indazole derivatives as potent inhibitors of Aurora kinases. epa.gov One study reported an initial hit compound with an IC50 of 13 μM, which served as a basis for further optimization. nih.gov Subsequent work led to compounds with selectivity for different Aurora kinase isoforms, such as Aurora A and Aurora B. epa.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a multifunctional serine/threonine kinase implicated in conditions ranging from metabolic diseases to mood disorders and cancer. nih.govresearchgate.netnih.gov Several research efforts have focused on developing indazole-based GSK-3 inhibitors. researchgate.net One series of 1H-indazole-3-carboxamide derivatives was optimized to mitigate off-target effects on the hERG ion channel, leading to a potent inhibitor (compound 14 ) that was effective in an in vivo model for mood stabilization. nih.gov

Mitogen-activated protein kinase 1 (MAPK1): The MAPK signaling pathway is crucial for cell proliferation and survival. nih.gov Indazole-based sulfonamides have been synthesized and evaluated as potential MAPK1 inhibitors for cancer treatment. mdpi.com Molecular docking studies suggested that these derivatives are promising inhibitors of MAPK1. mdpi.com

| Compound Class/Example | Target Kinase | Reported Activity | Key Findings |

|---|---|---|---|

| Amide derivatives of indazole | Aurora Kinases | IC50 = 13 μM (Initial Hit) | Served as a starting point for developing isoform-selective inhibitors. nih.gov |

| 1H-indazole-3-carboxamides | GSK-3β | - | Optimization led to potent inhibitors with reduced hERG affinity and in vivo efficacy in a mood disorder model. nih.gov |

| Indazole-based sulfonamides | MAPK1 | - | Molecular docking studies indicated promising inhibitory potential for cancer treatment. mdpi.com |

Extracellular signal-regulated kinase 1/2 (ERK1/2): As components of the MAPK pathway, ERK1/2 are key targets in cancer therapy. nih.gov Structure-guided design has led to the synthesis of 1H-indazole amide derivatives with potent activity against ERK1/2. Advanced compounds in one series showed IC50 values ranging from 9.3 to 25.8 nM in enzymatic assays and micromolar activity in cellular assays. nih.gov Another series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives yielded a compound with excellent potency and selectivity, showing IC50 values of 20 nM and 7 nM for ERK1 and ERK2, respectively. nih.gov

Research into Receptor Modulators and Agonists

Beyond enzyme inhibition, the indazole carboxylic acid scaffold is instrumental in the design of ligands that modulate cell surface receptors, particularly G-protein coupled receptors (GPCRs). frontiersin.org These receptors are involved in a vast array of physiological processes and represent a large and pharmacologically important protein family. frontiersin.org

GPR120 and GPR40: GPR120 (also known as FFAR4) is a receptor for free fatty acids that has therapeutic potential for treating type 2 diabetes. researchgate.netacs.org Researchers identified a series of indazole-6-phenylcyclopropylcarboxylic acids as GPR120 agonists. researchgate.netnih.gov Through structure-activity relationship (SAR) studies, they optimized potency for GPR120 and identified a specific structural motif that conferred selectivity against the related GPR40 receptor. researchgate.netacs.org One compound from this series, compound 33 , demonstrated activity in oral glucose tolerance studies, operating through a GPR120-dependent mechanism. researchgate.net

5-HT Receptors: Serotonin (5-HT) receptors are involved in a wide range of neuropsychiatric functions. mdpi.com The indazole nucleus has been used to develop potent antagonists for the 5-HT3 receptor, a ligand-gated ion channel. nih.gov Alterations to an initial lead compound led to the identification of indazole derivatives as potent 5-HT3 antagonists, with one compound, BRL 43694 , proving to be a potent and selective antiemetic agent. nih.gov The indazole scaffold also serves as a bioisostere for the indole (B1671886) ring found in natural 5-HT receptor agonists like DMT and 5-MeO-DMT, leading to the evaluation of indazole analogs as 5-HT2 receptor agonists. nih.govsemanticscholar.orgacs.org

Cannabinoid Receptors: The indazole scaffold is a common core in synthetic cannabinoid receptor agonists (SCRAs). acs.org Medicinal chemistry efforts have focused on modifying these indazole structures to develop ligands with improved receptor selectivity and therapeutic potential, for example, in treating inflammatory diseases and pain. bohrium.comrti.org By converting indazole full agonists into partial agonists, researchers have developed compounds with preferential activity at peripheral cannabinoid receptors (CB1 and CB2) and reduced central nervous system penetration. bohrium.comrti.org For example, compound 45 was identified as a partial agonist with EC50 values of 150 nM at human CB1 and 35 nM at human CB2, demonstrating peripheral selectivity. bohrium.comrti.org Other research has used a "conformational lock" strategy on indazole-based compounds to eliminate CB1 receptor binding, resulting in highly selective CB2 receptor agonists with neuroprotective properties. acs.orgacs.org

| Compound Class/Example | Target Receptor | Activity | Key Findings |

|---|---|---|---|

| Indazole-6-phenylcyclopropylcarboxylic acids | GPR120 | Agonist | Identified selective agonists with in vivo efficacy in glucose tolerance studies. researchgate.netacs.org |

| Indazole-3-carboxylic acid derivative (BRL 43694 ) | 5-HT3 | Antagonist | Developed as a potent and selective antiemetic agent. nih.gov |

| Indazole derivative (Compound 45 ) | CB1/CB2 | Partial Agonist (EC50: 150 nM hCB1, 35 nM hCB2) | Demonstrated peripheral selectivity with low brain penetrance. bohrium.comrti.org |

Allosteric Modulators (e.g., CCR4 Antagonists)

The C-C chemokine receptor 4 (CCR4) is a G-protein-coupled receptor that plays a role in inflammatory responses, making it a target for conditions like asthma and chronic obstructive pulmonary disease. Aryl sulfonamide antagonists have been shown to bind to an intracellular allosteric site on the CCR4 receptor. acs.org Research into a series of indazole arylsulfonamides has identified them as human CCR4 antagonists. acs.org

In the development of these allosteric modulators, the indazole core is a critical structural element. Structure-activity relationship (SAR) studies have demonstrated that while small groups are tolerated at the C5, C6, and C7 positions, C6-substituted analogues are often preferred. acs.org This highlights the potential of 5-Iodo-1H-indazole-6-carboxylic acid as a precursor. The carboxylic acid at the 6-position could be converted into various other functional groups, and the iodo atom at the 5-position provides a site for introducing further diversity through reactions like Suzuki or Sonogashira coupling, enabling the synthesis of a library of potential CCR4 allosteric modulators for further investigation.

Exploration of Enzyme Inhibitory Activities (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. mdpi.comresearchgate.net By depleting local tryptophan levels and generating immunosuppressive metabolites, IDO1 is a key factor in tumor immune escape, making it a significant target for cancer immunotherapy. mdpi.comnih.govmdpi.com

The indazole scaffold is a recognized core for potent IDO1 inhibitors. nih.govresearchgate.net Numerous research efforts have focused on developing indazole derivatives as small-molecule inhibitors of this enzyme. nih.govnih.gov For instance, a series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against both IDO1 and the related enzyme, tryptophan 2,3-dioxygenase (TDO). nih.gov One compound from this series, compound 35 , demonstrated significant IDO1 inhibitory potency with an IC50 value of 0.74 μM in enzymatic assays and 1.37 μM in a cell-based assay. nih.gov

Given these findings, this compound represents a valuable starting material for creating novel IDO1 inhibitors. The carboxylic acid group can be used to introduce moieties that interact with key residues in the enzyme's active site, while the iodo group allows for the introduction of various substituents to explore the structure-activity relationship and optimize potency and pharmacokinetic properties.

Table 1: IDO1/TDO Inhibitory Activity of a Representative 4,6-Substituted-1H-Indazole Derivative

| Compound | IDO1 IC50 (Enzymatic) | IDO1 IC50 (HeLa Cells) | TDO IC50 (Enzymatic) | TDO IC50 (A172 Cells) |

|---|---|---|---|---|

| Compound 35 | 0.74 μM | 1.37 μM | 2.93 μM | 7.54 μM |

Data sourced from a study on 4,6-substituted-1H-indazoles. nih.gov

Investigation of Anti-inflammatory Mechanisms

Indazole and its derivatives have been investigated for marked anti-inflammatory activity. nih.gov Studies on compounds such as indazole, 5-aminoindazole, and 6-nitroindazole (B21905) suggest that their anti-inflammatory effects may be mediated through mechanisms involving cyclooxygenase-2 (COX-2), inflammatory cytokines, and reactive oxygen species. nih.gov For example, in carrageenan-induced paw edema tests in rats, indazole derivatives produced significant inhibition of inflammation. nih.govnih.gov A study on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids also demonstrated high anti-inflammatory activity in the same model, with the most active compound showing an ED50 of 3.5 mg/kg. nih.gov

Furthermore, in vitro assays have shown that indazole derivatives can inhibit lipid peroxidation in a concentration-dependent manner, indicating an antioxidant component to their anti-inflammatory action. nih.gov While specific studies on the anti-inflammatory properties of this compound are lacking, its core structure suggests it could be a valuable scaffold for developing new anti-inflammatory agents. The carboxylic acid and iodo functionalities provide handles to synthesize derivatives that could be screened for their ability to modulate inflammatory pathways.

Study of Antimicrobial Properties (Antibacterial, Antifungal, Antiprotozoal)

The indazole skeleton is a component of various compounds that have been explored for antimicrobial properties. nih.gov Synthetic indazole derivatives have been evaluated against a range of bacterial and fungal strains. orientjchem.orgnih.govderpharmachemica.com

In one study, a series of N-methyl-3-aryl indazoles were tested against four bacterial strains (Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium) and one fungal strain (Candida albicans). orientjchem.org Several of the synthesized compounds showed moderate to good in vitro antimicrobial activity, with some exhibiting excellent inhibitory action against specific strains. orientjchem.org Another study focused on synthesizing 1H-Indazole-3-carboxamides, which also demonstrated potential antibacterial and antifungal activity. derpharmachemica.com The development of N-[(1,3,4-oxadiazol-2-yl)methyl]-4-fluoro-6-phenyl-1Hindazol-3-amines also yielded derivatives with antimicrobial activity. researchgate.net

These findings indicate the versatility of the indazole scaffold in antimicrobial drug discovery. This compound can serve as a foundational molecule for generating novel libraries of compounds to be tested for antibacterial, antifungal, and antiprotozoal activities.

Table 2: Antimicrobial Activity of Selected N-methyl-3-aryl Indazole Derivatives

| Compound | Bacillus megaterium (Zone of Inhibition) | Escherichia coli (Zone of Inhibition) | Candida albicans (Zone of Inhibition) |

|---|---|---|---|

| 5a | 1.5 cm | 1.5 cm | - |

| 5b | - | - | 1.6 cm |

| 5j | 1.6 cm | 1.6 cm | - |

| Streptomycin (Standard) | 3.7 cm | 3.9 cm | 3.8 cm |

Data from a study on N-methyl-3-aryl indazoles, tested at a concentration of 100 µL. orientjchem.org

Research on Antiproliferative and Antitumor Activities (Non-Clinical Focus)

The indazole ring is a key feature in several FDA-approved small molecule anti-cancer drugs, establishing it as a "privileged scaffold" in oncology research. rsc.orgnih.gov Indazole derivatives have been developed as inhibitors of various targets crucial to cancer cell proliferation and survival, including fibroblast growth factor receptors (FGFRs), Pim kinases, and aurora kinases. nih.govresearchgate.net

Numerous studies have reported the synthesis of indazole derivatives with potent antiproliferative activity against various cancer cell lines. rsc.orgnih.govresearchgate.net For example, one study designed and synthesized a series of indazole derivatives, identifying a compound (2f ) with potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM). rsc.orgnih.gov This compound was shown to inhibit proliferation, induce apoptosis, and suppress tumor growth in a breast cancer model. rsc.orgnih.gov Similarly, research on indole-6-carboxylic acid derivatives has led to the development of multi-target antiproliferative agents that inhibit receptor tyrosine kinases like EGFR and VEGFR-2. nih.gov

The structural similarity of this compound to these active cores makes it a highly promising starting point for the synthesis of novel antitumor agents. The functional groups allow for extensive chemical modification to optimize activity against specific cancer-related targets.

Table 3: In Vitro Antiproliferative Activity of Indazole Derivative 2f

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| 4T1 | Breast Cancer | 0.23 μM |

| MDA-MB-231 | Breast Cancer | 0.26 μM |

| A549 | Lung Cancer | 1.15 μM |

| HCT116 | Colon Cancer | 0.54 μM |

Data from a study on the anti-cancer evaluation of indazole derivatives. rsc.orgnih.gov

Development of Agents Modulating Spermatogenesis

Research into non-hormonal male contraceptives has identified the indazole carboxylic acid structure as a promising scaffold. A notable example is an analogue named gamendazole, which has been shown to block spermatogenesis and induce infertility in male rats after a single oral dose. nih.gov In dose-ranging studies, a 100% infertility rate was achieved in fertile male rats three weeks after a single 6 mg/kg oral dose of gamendazole. nih.gov This effect was reversible in a majority of the animals. nih.gov

This research provides a direct and compelling rationale for the use of this compound in this specific therapeutic area. As a substituted indazole carboxylic acid, it is a close structural relative to the parent scaffold of gamendazole. It can be used as a key intermediate to synthesize new analogues, where the iodo-substituent can be modified to fine-tune the compound's potency, duration of action, and safety profile in the pursuit of a viable non-hormonal male contraceptive agent.

Leukotriene Receptor Antagonist Research

Leukotrienes are inflammatory mediators derived from arachidonic acid that play a key role in the pathophysiology of asthma and allergic rhinitis. nih.gov Consequently, leukotriene receptor antagonists, such as montelukast (B128269) and zafirlukast, are established therapeutic agents for the chronic treatment of these conditions. nih.gov These drugs work by blocking the action of cysteinyl leukotrienes at their receptor (CysLT1), thereby reducing airway inflammation, bronchoconstriction, and mucus production. nih.gov

While the indazole scaffold is a versatile pharmacophore, its application in the development of leukotriene receptor antagonists is not as well-documented as its use in other areas like oncology. A comprehensive search of scientific literature does not reveal significant research specifically linking this compound or closely related indazole derivatives to this particular mechanism of action. This indicates that the exploration of the indazole scaffold for leukotriene receptor antagonism is a potential area for future research, where the unique electronic and structural properties of compounds like this compound could be leveraged to design novel antagonists.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific and extensive SAR studies on this compound are not widely published, a comprehensive analysis can be extrapolated from research on related indazole derivatives. The biological activity of the indazole scaffold is highly sensitive to the nature and position of its substituents. nih.gov

The functional groups at the C-5 and C-6 positions are known to be critical for modulating the biological activity of indazole-based compounds. nih.govnih.gov The 5-iodo and 6-carboxylic acid moieties of the title compound are key features that can be systematically modified to probe and optimize interactions with biological targets.

C-5 Position: The iodine atom at this position is significant. As a halogen, it can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to target proteins. Its size and lipophilicity can influence how the molecule fits into hydrophobic pockets of an enzyme or receptor. Replacing the iodine with other halogens (F, Cl, Br) or with small alkyl or aryl groups would systematically alter the steric and electronic properties, which is a common strategy in drug design to fine-tune activity. For instance, studies on Akt kinase inhibitors have involved creating diverse substitutions at the C-5 position of the indazole ring via Suzuki coupling reactions, highlighting the importance of this position for activity. ias.ac.in

Other Positions (C-3, N-1, N-2): Modification at other sites is also crucial. The N-1 position of the indazole ring is frequently substituted to modulate potency and pharmacokinetic properties. nih.gov For example, attaching various groups at N-1 has been shown to have a stronger effect on EZH1 potency than EZH2 potency in a series of indazole-based inhibitors. nih.gov Functionalization at the C-3 position is also common; for instance, indazole-3-carboxamides have been developed as potent calcium channel blockers. nih.gov

The following table summarizes the general impact of substituents at various positions on the indazole core, which can be applied to the rational design of derivatives of this compound.

| Position | Substituent Type | Potential Impact on Biological Activity | Rationale |

| C-3 | Small heterocycles, amides | Modulation of potency and selectivity | Direct interaction with active site residues; alters electronic distribution. nih.gov |

| C-5 | Halogens, Aryl/Heteroaryl groups | Halogen bonding, steric interactions, hydrophobic interactions | The iodine can be replaced to tune binding affinity and specificity. ias.ac.in |

| C-6 | Carboxylic acid, Esters, Amides | Hydrogen bonding, ionic interactions, membrane permeability | The acidic group is a strong interaction point; its modification affects solubility and cell penetration. nih.gov |

| N-1 | Alkyl, Aryl, Benzyl groups | Potency, selectivity, pharmacokinetic properties | Substituents can occupy additional binding pockets and block metabolic pathways. nih.gov |

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to optimize drug-like properties while retaining biological activity. The carboxylic acid group at the C-6 position of this compound is an ideal candidate for such modification. While the carboxylate is often essential for target binding, it can lead to poor oral bioavailability and rapid metabolism. Replacing it with a suitable bioisostere can mitigate these issues.

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups mimic the acidic proton and hydrogen-bonding capabilities of the carboxylic acid but have different physicochemical profiles, such as pKa, lipophilicity, and metabolic stability. For example, replacing a carboxylic acid with a 5-substituted 1H-tetrazole is a well-established strategy that often results in compounds with improved metabolic stability and oral bioavailability.

| Carboxylic Acid Bioisostere | Key Features | Potential Advantages over Carboxylic Acid |

| 5-Substituted Tetrazole | Planar, acidic (pKa ~4.5-4.9) | Increased lipophilicity, resistance to metabolic reduction. |

| Acyl Sulfonamide | Non-planar, acidic | Can form different hydrogen bond networks; may improve cell permeability. |

| Hydroxamic Acid | Can act as a metal chelator | May introduce new binding interactions, particularly with metalloenzymes. |

| 3-Hydroxy-isoxazole | Acidic, heterocyclic | Modulates acidity and polarity; can alter binding orientation. |

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the key binding interactions and biological activity. The this compound scaffold itself can be considered a result of scaffold hopping from other bicyclic heterocycles like indole or benzimidazole (B57391) in various drug discovery programs.

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a potentially enhanced or dual mode of action. The this compound is an excellent starting point for hybridization. The carboxylic acid at C-6 can be used as a chemical handle to link the indazole core to another biologically active molecule through an amide or ester bond. For instance, a known kinase inhibitor pharmacophore could be attached at this position to create a hybrid molecule targeting multiple pathways in cancer cells. A reported strategy involved coupling indazole and pyridine (B92270) moieties to generate novel Akt kinase inhibitors. ias.ac.in

Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis

This compound is a highly valuable building block for the synthesis of complex organic molecules due to its two distinct and synthetically versatile functional groups. chemimpex.com The iodine atom at C-5 and the carboxylic acid at C-6 provide orthogonal handles for a variety of chemical transformations.

The C-5 iodo group is particularly useful for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the facile formation of carbon-carbon or carbon-heteroatom bonds at this position. This enables the introduction of a wide range of aryl, heteroaryl, alkyl, or alkynyl substituents, which is a key step in building molecular diversity for drug discovery libraries. ias.ac.innih.gov For example, the Suzuki coupling of 5-bromoindazoles with various arylboronic acids has been successfully used to prepare potent kinase inhibitors. ias.ac.in The reactivity of the 5-iodo substituent is generally higher than the corresponding bromo or chloro derivatives in such coupling reactions.

Simultaneously, the carboxylic acid at C-6 can be used for standard transformations such as esterification or, more importantly, amide bond formation. This allows for the attachment of various amine-containing fragments, further expanding the chemical space accessible from this intermediate. The differential reactivity of the iodo and carboxylic acid groups allows for a stepwise and controlled elaboration of the indazole scaffold.

Integration into Material Science Research

The rigid, planar, and aromatic nature of the indazole ring system, combined with its hydrogen bonding capabilities, makes indazole derivatives attractive candidates for applications in material science, particularly in the construction of Metal-Organic Frameworks (MOFs) and organic electronic materials. researchgate.net

Indazole derivatives, as analogs of imidazoles and carbazoles, have potential for use in organic electronic devices such as organic light-emitting diodes (OLEDs). google.commdpi.com The indazole core can serve as a component of hole-transporting, electron-transporting, or emissive materials. The electronic properties of the scaffold can be fine-tuned through substitution. The electron-withdrawing nature of the carboxylic acid and the heavy iodine atom in this compound can modulate the HOMO/LUMO energy levels of the molecule, which is a critical parameter for designing efficient OLED materials.